Cas no 557792-97-9 ((+-)-2,3-Dihydro-myricetin)

(+-)-2,3-Dihydro-myricetin structure
(+-)-2,3-Dihydro-myricetin structure
Nome del prodotto:(+-)-2,3-Dihydro-myricetin
Numero CAS:557792-97-9
MF:C15H12O8
MW:320.250985145569
CID:2079712
PubChem ID:5153580

(+-)-2,3-Dihydro-myricetin Proprietà chimiche e fisiche

Nomi e identificatori

    • (+-)-2,3-Dihydro-myricetin
    • (+)-dihydromyricetin
    • (+/-)-dihydromyricetin
    • (2R,3R)-3,5,7,3',4',5'-hexahydroxyflavonol
    • 3,3',4',5,5',7-Hexahydroxyflavanone
    • 3,5,7,3',4',5'-hexahydroxy-2,3-dihydroflavone
    • 3,5,7,3',4',5'-hexahydroxy-2,3-dihydroflavonol
    • 3,5,7-Trihydroxy-2-(3,4,5-trihydroxy-phenyl)-chroman-4-on
    • 3,5,7-trihydroxy-2-(3,4,5-trihydroxy-phenyl)-chroman-4-one
    • ampelopsin
    • ampeloptin
    • dihydromyricetin
    • dihydro-myricetin
    • DMY
    • 3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one
    • VS-11511
    • Q27103961
    • DTXSID001347411
    • 119439-94-0
    • trans-3,3',4',5,5',7-Hexahydroxyflavanone
    • MFCD00189451
    • rel-(2R,3R)-3,5,7,3',4',5'-hexahydroxyflavanone
    • SY067288
    • rel-(2R,3R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydro-4H-chromen-4-one
    • SCHEMBL134532
    • MEGxp0_000639
    • 3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one
    • Flavanone base + 6O
    • NCGC00180710-01
    • CHEBI:28917
    • 3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)chroman-4-one
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-
    • ACon1_000284
    • SMR000440772
    • CS-0329367
    • 557792-97-9
    • MLS006011805
    • AKOS005720975
    • Ampelopsin;Ampeloptin
    • FT-0686596
    • HMS3656M15
    • 3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydro-4H-chromen-4-one
    • STL146391
    • BBL032759
    • AN-668/21188005
    • DB-050127
    • MDL: MFCD17430312
    • Inchi: InChI=1S/C15H12O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,14-20,22H
    • Chiave InChI: KJXSIXMJHKAJOD-UHFFFAOYSA-N
    • Sorrisi: C1=C(C(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O)O)O2)O)O)O)O

Proprietà calcolate

  • Massa esatta: 320.05321734g/mol
  • Massa monoisotopica: 320.05321734g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 1
  • Complessità: 445
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.1
  • Superficie polare topologica: 148Ų
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd